4-(tert-butyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride
Description
Properties
IUPAC Name |
4-tert-butyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2N3OS.ClH/c1-22(2,3)15-8-6-14(7-9-15)20(28)27(11-10-26(4)5)21-25-19-17(24)12-16(23)13-18(19)29-21;/h6-9,12-13H,10-11H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUCOQQKYTZFRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=C(C=C(C=C3S2)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClF2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(tert-butyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride is a synthetic organic molecule with potential pharmacological applications. Its unique structure, characterized by a benzo[d]thiazole moiety and various functional groups, suggests significant biological activity. This article aims to explore the biological activity of this compound, including its mechanism of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 439.45 g/mol. The structural components include:
- A tert-butyl group that enhances lipophilicity.
- A difluorobenzo[d]thiazole ring which may contribute to its interaction with biological targets.
- A dimethylaminoethyl side chain that can influence solubility and receptor binding.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially modulating their activity. The following mechanisms are proposed based on existing research:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cellular processes, similar to other compounds in its class that have shown inhibitory effects on protein disulfide isomerase (PDI) and other critical enzymes .
- Receptor Modulation : It may bind to various receptors, altering signaling pathways that affect cell proliferation, apoptosis, or other vital functions.
Anticancer Activity
Research indicates that compounds similar to this one exhibit anticancer properties through various mechanisms:
- Cell Proliferation Inhibition : Studies have shown that derivatives with similar structures can inhibit the growth of cancer cell lines such as U-87 MG and MIA PaCa-2. For instance, compounds with fluorinated benzo[d]thiazole rings have demonstrated IC50 values in the low micromolar range against these cell lines .
| Compound Name | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| AS15 | U-87 MG | 0.11 | PDI Inhibition |
| NC266 | MIA PaCa-2 | 0.15 | PDI Inhibition |
Antimicrobial Activity
The compound's potential antimicrobial activity has also been evaluated. Preliminary studies suggest that it may possess antibacterial properties, although specific data on this compound is limited. Analogous compounds have shown effectiveness against various bacterial strains, indicating that further investigation into the antimicrobial spectrum of this compound is warranted .
Case Studies
- In Vitro Studies : A series of in vitro assays have been conducted to evaluate the cytotoxicity and selectivity of related compounds. For example, one study demonstrated that modifications in the substituents on the benzo[d]thiazole ring significantly affected the anticancer activity against breast cancer cells .
- Mechanistic Insights : Another study focused on understanding the binding interactions between similar compounds and their target proteins using computational docking studies. This highlighted how specific structural features contribute to binding affinity and selectivity for PDI .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural components suggest possible interactions with biological targets:
- Anticancer Activity : Research indicates that derivatives of benzo[d]thiazole possess anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The difluorobenzo[d]thiazole moiety may enhance this activity through increased lipophilicity and receptor binding affinity .
- Antimicrobial Properties : Compounds containing thiazole rings have been reported to exhibit antimicrobial effects. This may be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .
Pharmacology
Pharmacological studies are essential for understanding the therapeutic potential of this compound:
- Mechanism of Action : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes, potentially leading to apoptosis in cancer cells. Understanding its mechanism could pave the way for developing targeted therapies .
- Bioavailability Studies : The compound's solubility and stability in biological systems are crucial for its efficacy. Investigations into its pharmacokinetics and bioavailability are ongoing, focusing on optimizing formulations for better absorption and therapeutic outcomes .
Material Science
In addition to biological applications, the compound's unique properties make it suitable for material science:
- Polymer Chemistry : The incorporation of thiazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for electronics and coatings .
- Nanotechnology : The potential use of this compound in nanocarriers for drug delivery systems is being explored. Its ability to form stable complexes with various nanoparticles could improve the targeted delivery of therapeutic agents .
Case Study 1: Anticancer Activity
A study conducted on various benzo[d]thiazole derivatives demonstrated significant cytotoxic effects against breast cancer cell lines. The incorporation of the difluorobenzo[d]thiazole moiety into the structure enhanced the potency compared to non-fluorinated analogs. The study highlighted structure-activity relationships that could guide future modifications for increased efficacy .
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial activity of thiazole derivatives showed that compounds similar to 4-(tert-butyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride exhibited inhibitory effects against several bacterial strains. This case study emphasized the importance of functional groups in enhancing antimicrobial properties .
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound with high purity?
The synthesis involves multi-step reactions starting with precursors like 4,6-difluorobenzo[d]thiazol-2-amine and tert-butyl-substituted benzoyl chloride. Key parameters include:
- Temperature : 60–80°C for amide coupling (to minimize side reactions like hydrolysis).
- Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility of intermediates .
- Catalysts : Triethylamine (TEA) as a base to neutralize HCl during amidation . Purity is monitored via HPLC (>95% purity threshold) and confirmed by -NMR integration .
Q. How is the molecular structure confirmed post-synthesis?
Structural validation employs:
- -NMR : Peaks for tert-butyl (δ ~1.3 ppm), dimethylaminoethyl (δ ~2.2–3.0 ppm), and aromatic fluorine environments (δ ~7.0–8.0 ppm) .
- Mass Spectrometry (ESI-MS) : Molecular ion [M+H] at m/z 490.0 .
- Elemental Analysis : Matching calculated vs. observed C, H, N, S, and Cl content .
Q. What analytical techniques ensure batch-to-batch consistency?
- HPLC : Retention time comparison against a reference standard .
- Thermogravimetric Analysis (TGA) : Verifies thermal stability (decomposition >200°C) .
- IR Spectroscopy : Confirms absence of unreacted amines (N-H stretches ~3300 cm) .
Advanced Research Questions
Q. How do fluorine atoms in the thiazole ring influence electronic properties and reactivity?
Fluorine’s electronegativity enhances the electron-deficient nature of the thiazole ring, increasing electrophilicity at the sulfur atom. Computational studies (DFT) show:
- Reduced electron density at C2 of the thiazole, favoring nucleophilic aromatic substitution .
- Enhanced binding to biological targets (e.g., kinases) via dipole interactions . Experimental validation includes Hammett plots for substituent effects on reaction rates .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out false negatives .
- Off-Target Screening : Use proteome-wide affinity chromatography to identify non-specific binding .
- Metabolite Profiling : LC-MS/MS to detect degradation products that may interfere with activity .
Q. How does the hydrochloride salt form affect solubility and bioavailability?
- pH-Solubility Profile : Salt formation increases aqueous solubility at physiological pH (e.g., >10 mg/mL in PBS) but reduces lipid membrane permeability .
- Dynamic Light Scattering (DLS) : Measures aggregation propensity in biological media .
- In Vitro Permeability Assays : Caco-2 cell models quantify intestinal absorption .
Q. What mechanistic insights explain its instability under acidic conditions?
- Degradation Pathways : Hydrolysis of the amide bond at pH <3, confirmed by -NMR tracking of carbonyl group cleavage .
- Stabilization Strategies : Co-formulation with cyclodextrins or pH-modifying excipients .
Methodological Considerations
Q. How to design stability-indicating assays for this compound?
- Forced Degradation Studies : Expose to heat (40–60°C), UV light (254 nm), and acidic/basic conditions (0.1M HCl/NaOH) .
- HPLC-DAD : Monitor degradation peaks at 210 nm and 254 nm .
- Mass Balance : Ensure total degradation products account for ≥90% of initial mass .
Q. What computational tools predict binding modes to biological targets?
Q. How to optimize purification for scale-up?
- Column Chromatography : Use silica gel (230–400 mesh) with gradient elution (DCM:MeOH 95:5 to 90:10) .
- Recrystallization : Tert-butyl methyl ether (MTBE) as an anti-solvent for high recovery (>85%) .
Data Analysis and Interpretation
Q. Q. How to reconcile discrepancies between computational predictions and experimental IC?
Q. What statistical methods assess reproducibility in biological assays?
- Z’-Factor Analysis : Ensure >0.5 for high-throughput screening reliability .
- Bland-Altman Plots : Compare inter-lab variability in EC measurements .
Future Directions
Q. What modifications enhance blood-brain barrier (BBB) penetration?
Q. How to profile off-target effects in complex biological systems?
- Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes .
- CRISPR-Cas9 Screens : Identify synthetic lethal interactions in disease models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
